5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine
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Overview
Description
5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine is a chemical compound with the molecular formula C₁₂H₁₇BrN₂O It is a pyrimidine derivative that features a bromine atom at the 5-position and a piperidin-1-yl ethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyrimidine and piperidine.
Nucleophilic Substitution: The piperidine reacts with 2-chloropyrimidine in the presence of a base such as potassium carbonate to form 2-(piperidin-1-yl)pyrimidine.
Etherification: Finally, the compound undergoes etherification with 2-bromoethanol to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and bases like potassium carbonate.
Bromination: N-bromosuccinimide (NBS) is commonly used for bromination.
Etherification: 2-bromoethanol is used for the etherification step.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Coupling Products: Biaryl compounds when used in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It serves as a building block in the development of pharmaceutical compounds.
Industry: It is used in the production of functional materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperidin-1-yl)pyrimidine: Similar structure but lacks the ethoxy group.
5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)pyrimidine: Similar structure with a pyrrolidine ring instead of piperidine.
Uniqueness
5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine is unique due to the presence of both the bromine atom and the piperidin-1-yl ethoxy group, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine substituent and a piperidine moiety attached to a pyrimidine ring. Its chemical formula is C12H15BrN2O, indicating the presence of both halogen and nitrogen-containing functional groups that contribute to its reactivity and biological activity.
Anticancer Activity
Research indicates that pyrimidine derivatives, including those with piperidine substituents, exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that certain pyrimidine derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines, highlighting their potential as anticancer agents .
Table 1: Anticancer Activity of Pyrimidine Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
5-Bromo-Pyrimidine Derivative | HeLa | 5.0 | |
Piperidine-Pyrimidine Derivative | MCF-7 | 3.2 | |
Modified Pyrimidine | A549 | 4.8 |
Antimicrobial Activity
Pyrimidines are well-documented for their antimicrobial properties. The compound's structure suggests potential activity against bacterial and fungal pathogens. Several studies have reported that pyrimidine derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against strains such as Candida albicans and Aspergillus niger.
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidines has also been explored. Compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. Some derivatives showed selective inhibition with IC50 values comparable to established anti-inflammatory drugs .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrimidines act as enzyme inhibitors, targeting pathways involved in cell proliferation and inflammation.
- DNA Interaction : Some studies suggest that these compounds may intercalate into DNA, disrupting replication in cancer cells.
- Receptor Modulation : The piperidine moiety may enhance interaction with specific receptors involved in signal transduction pathways related to cancer and inflammation.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluating a series of piperidine-substituted pyrimidines found that one derivative exhibited significant cytotoxicity against the FaDu hypopharyngeal tumor cell line, inducing apoptosis more effectively than the reference drug bleomycin .
Case Study 2: Antimicrobial Screening
In another investigation, a library of pyrimidines was screened for antimicrobial activity, revealing that compounds similar to this compound displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy .
Properties
Molecular Formula |
C11H16BrN3O |
---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
5-bromo-2-(2-piperidin-1-ylethoxy)pyrimidine |
InChI |
InChI=1S/C11H16BrN3O/c12-10-8-13-11(14-9-10)16-7-6-15-4-2-1-3-5-15/h8-9H,1-7H2 |
InChI Key |
IKAIYDAKUAPESY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=NC=C(C=N2)Br |
Origin of Product |
United States |
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